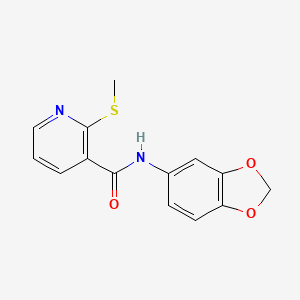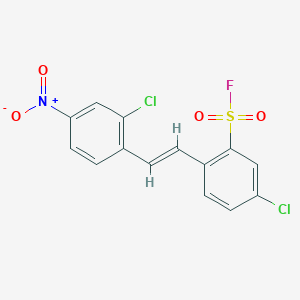
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyethyl group, and a dihydropyridinyl moiety. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the core dihydropyridinyl structure. This is followed by the introduction of the hydroxyethyl group and the dichlorophenyl group through various organic reactions. Common reagents used in these steps include chlorinating agents, reducing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide
- N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)propionamide
- N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
Propriétés
Formule moléculaire |
C16H16Cl2N2O4 |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-2-methyl-4-oxopyridin-3-yl]oxyacetamide |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-10-16(14(22)4-5-20(10)6-7-21)24-9-15(23)19-13-3-2-11(17)8-12(13)18/h2-5,8,21H,6-7,9H2,1H3,(H,19,23) |
Clé InChI |
UNGCOSSVLIOHRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1CCO)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



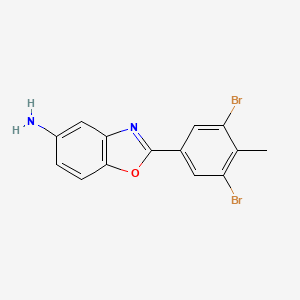
![1-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-1H-isothiochromene-3-carboxamide](/img/structure/B13358651.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358657.png)
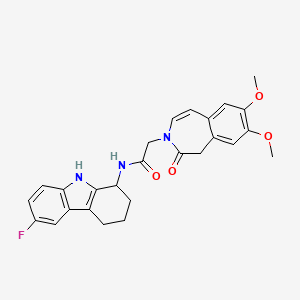
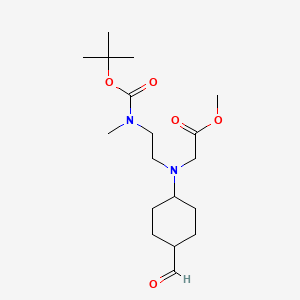
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B13358671.png)
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)
